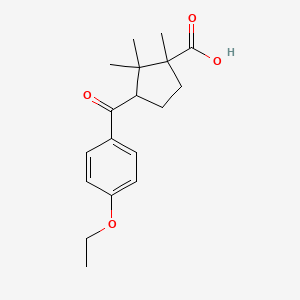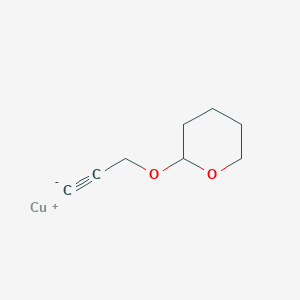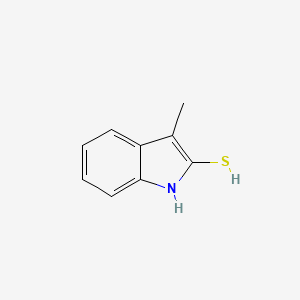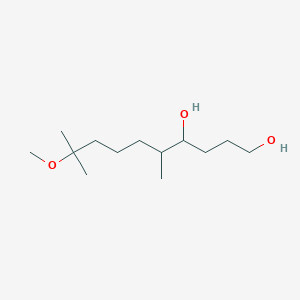![molecular formula C25H20NO2P B14589279 Phosphorane, [(3-nitrophenyl)methylene]triphenyl- CAS No. 61110-97-2](/img/structure/B14589279.png)
Phosphorane, [(3-nitrophenyl)methylene]triphenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phosphorane, [(3-nitrophenyl)methylene]triphenyl- is an organophosphorus compound that belongs to the class of phosphorus ylides. These compounds are known for their unique structure, where a phosphorus atom is bonded to a carbon atom that is also bonded to a nitrogen-containing group. This particular compound is characterized by the presence of a 3-nitrophenyl group attached to the methylene bridge, which is further connected to a triphenylphosphorane moiety.
準備方法
Synthetic Routes and Reaction Conditions
Phosphorane, [(3-nitrophenyl)methylene]triphenyl- can be synthesized through the deprotonation of methyltriphenylphosphonium bromide using a strong base such as butyllithium. The reaction proceeds as follows: [ \text{Ph}_3\text{PCH}_3\text{Br} + \text{BuLi} \rightarrow \text{Ph}_3\text{PCH}_2 + \text{LiBr} + \text{BuH} ] In this reaction, the phosphorane is generally not isolated but used in situ. Other bases like potassium tert-butoxide and sodium amide can also be used for the deprotonation process .
Industrial Production Methods
Industrial production of phosphorane, [(3-nitrophenyl)methylene]triphenyl- typically involves large-scale synthesis using similar deprotonation methods. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
Phosphorane, [(3-nitrophenyl)methylene]triphenyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form triphenylphosphine oxide.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methylene group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Nucleophiles like alkyl halides and aryl halides can be used under basic conditions.
Major Products
Oxidation: Triphenylphosphine oxide.
Reduction: [(3-aminophenyl)methylene]triphenylphosphorane.
Substitution: Various substituted phosphoranes depending on the nucleophile used.
科学的研究の応用
Phosphorane, [(3-nitrophenyl)methylene]triphenyl- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the Wittig reaction to form alkenes from aldehydes and ketones.
Biology: The compound can be used to study the effects of phosphorus ylides on biological systems.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the synthesis of various organic compounds and materials.
作用機序
The mechanism of action of phosphorane, [(3-nitrophenyl)methylene]triphenyl- involves the formation of a betaine intermediate during the Wittig reaction. The phosphorus ylide reacts with an aldehyde or ketone to form a four-membered ring intermediate, which then decomposes to form the desired alkene and triphenylphosphine oxide . The molecular targets and pathways involved include the carbonyl group of the aldehyde or ketone and the phosphorus ylide.
類似化合物との比較
Phosphorane, [(3-nitrophenyl)methylene]triphenyl- can be compared with other similar compounds such as:
- (Chloromethylene)triphenylphosphorane
- Methoxymethylenetriphenylphosphine
- Carbomethoxymethylenetriphenylphosphorane
Uniqueness
The presence of the 3-nitrophenyl group in phosphorane, [(3-nitrophenyl)methylene]triphenyl- imparts unique electronic properties that can influence its reactivity and stability. This makes it distinct from other phosphoranes that do not have this substituent .
特性
CAS番号 |
61110-97-2 |
|---|---|
分子式 |
C25H20NO2P |
分子量 |
397.4 g/mol |
IUPAC名 |
(3-nitrophenyl)methylidene-triphenyl-λ5-phosphane |
InChI |
InChI=1S/C25H20NO2P/c27-26(28)22-12-10-11-21(19-22)20-29(23-13-4-1-5-14-23,24-15-6-2-7-16-24)25-17-8-3-9-18-25/h1-20H |
InChIキー |
LOPFCPJDGMHBRY-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)P(=CC2=CC(=CC=C2)[N+](=O)[O-])(C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-{[Benzyl(ethynyl)methylsilyl]oxy}-2-methylpent-3-yn-2-ol](/img/structure/B14589206.png)

phosphanium bromide](/img/structure/B14589230.png)
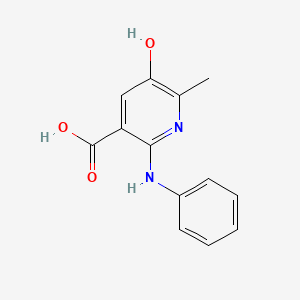
![4-{[2-(4-Nitroanilino)-2-oxoethyl]amino}-4-oxobutanoic acid](/img/structure/B14589236.png)
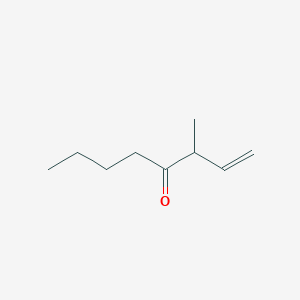
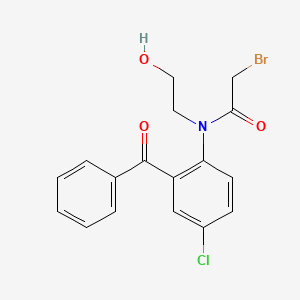
![N,N-Diethyltetrazolo[1,5-a]quinoxalin-4-amine](/img/structure/B14589245.png)
